Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate

Description

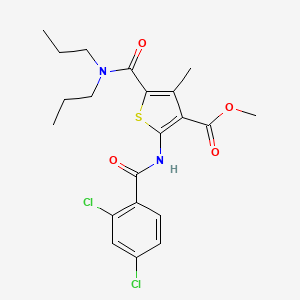

Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate (CAS: 505095-81-8) is a thiophene-based derivative with a complex substitution pattern. It features a central thiophene ring substituted at positions 2, 3, 4, and 3. Key functional groups include:

- A 2,4-dichlorobenzamido group at position 2.

- A methyl ester at position 3.

- A methyl group at position 4.

- A dipropylcarbamoyl moiety at position 5.

This compound is primarily utilized as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules . Its molecular formula is C₁₉H₂₁Cl₂N₃O₄S, with a molecular weight of 507.39 g/mol . Structural analogs of this compound often exhibit variations in the substituents on the benzamido and carbamoyl groups, which influence their physicochemical and biological properties .

Properties

Molecular Formula |

C21H24Cl2N2O4S |

|---|---|

Molecular Weight |

471.4 g/mol |

IUPAC Name |

methyl 2-[(2,4-dichlorobenzoyl)amino]-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C21H24Cl2N2O4S/c1-5-9-25(10-6-2)20(27)17-12(3)16(21(28)29-4)19(30-17)24-18(26)14-8-7-13(22)11-15(14)23/h7-8,11H,5-6,9-10H2,1-4H3,(H,24,26) |

InChI Key |

REEPQBFCOGMUET-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the amido and carbamoyl groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used

Scientific Research Applications

Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-3-carboxylate derivatives share a common scaffold but differ in substituents, leading to distinct properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Chlorine atoms at the 2- and 4-positions may also improve binding to hydrophobic enzyme pockets .

Synthetic Pathways :

- Many analogs, including the target compound, are synthesized via the Gewald reaction , which facilitates thiophene ring formation . Substituents are introduced through post-synthetic modifications, such as acylation or carbamoylation .

Crystallographic and Polymorphic Behavior :

- Thiophene derivatives like the target compound often exhibit polymorphism , impacting solubility and bioavailability. For example, related compounds with carbamoyl groups show varied hydrogen-bonding patterns in crystal structures .

Functional Group Impact on Solubility :

- The methyl ester at position 3 in the target compound reduces solubility in aqueous media compared to free carboxylic acid analogs. However, this group enhances stability during synthesis .

Biological Activity

Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiophene ring substituted with various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The mechanisms include:

- Inhibition of Cell Proliferation : Studies indicate that the compound significantly reduces cell viability in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- Induction of Apoptosis : The compound triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase, thereby inhibiting further cell division.

Cytotoxicity Evaluation

The cytotoxic effects of this compound were evaluated using the MTT assay. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 28.3 | Induction of apoptosis |

| A549 | 14.6 | Cell cycle arrest and apoptosis |

| HeLa | 35.0 | Inhibition of proliferation |

Case Studies

Several studies have documented the biological activity of thiophene derivatives similar to this compound:

- Breast Cancer Study : A study published in Molecules demonstrated that a similar thiophene derivative exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to that of cisplatin, suggesting potential as a lead compound for further development .

- Lung Cancer Research : Another research highlighted the effectiveness of a thiophene-based compound in inducing apoptosis in A549 lung cancer cells through mitochondrial pathways .

- Mechanistic Insights : Molecular docking studies have shown that these compounds interact with specific targets involved in apoptosis regulation, such as Bcl-2 family proteins and caspases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.